molecular formula C7H5Cl2N3 B14851687 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile

5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile

Cat. No.: B14851687
M. Wt: 202.04 g/mol
InChI Key: UAPOYHJPQUFACR-UHFFFAOYSA-N
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Description

5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H4Cl2N3 This compound is characterized by the presence of amino, chloro, methyl, and nitrile functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 3-methylpyridine followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced products.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays and as a precursor for bioactive molecules.

Medicine: The compound’s derivatives are explored for their therapeutic potential, including antimicrobial, antiviral, and anticancer activities.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The presence of electron-withdrawing chloro groups and electron-donating amino groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 5-Amino-4,6-dichloro-2-methylpyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Comparison: Compared to its analogs, 5-Amino-4,6-dichloro-3-methylpyridine-2-carbonitrile exhibits unique reactivity due to the presence of the nitrile group, which can participate in additional chemical transformations. Its specific substitution pattern on the pyridine ring also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various applications.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

5-amino-4,6-dichloro-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H5Cl2N3/c1-3-4(2-10)12-7(9)6(11)5(3)8/h11H2,1H3

InChI Key

UAPOYHJPQUFACR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1Cl)N)Cl)C#N

Origin of Product

United States

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